N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a sulfonamide group, and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Ethyl Linker: The bithiophene derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Cyclopropanation: The ethylated bithiophene is subjected to cyclopropanation using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a base.
Sulfonamide Formation: Finally, the cyclopropylated bithiophene is reacted with a sulfonamide reagent, such as chlorosulfonyl isocyanate, to form the desired N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide.
Industrial Production Methods
Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: The bithiophene moiety imparts electronic properties that can be useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds share the thiophene moiety and have shown significant biological activity, particularly as fungicides.
Cyclopropanesulfonamide derivatives: These compounds have similar structural features and are used in various applications, including as intermediates in organic synthesis.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide is unique due to the combination of the bithiophene moiety and the cyclopropanesulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,12-2-3-12)14-7-5-11-1-4-13(18-11)10-6-8-17-9-10/h1,4,6,8-9,12,14H,2-3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPXMZPLXUOCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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